

Synthesis of N-Cyclohexylbenzamide from benzoyl chloride and cyclohexylamine

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Compound of Interest

Compound Name: *N-Cyclohexylbenzamide*

Cat. No.: *B3048594*

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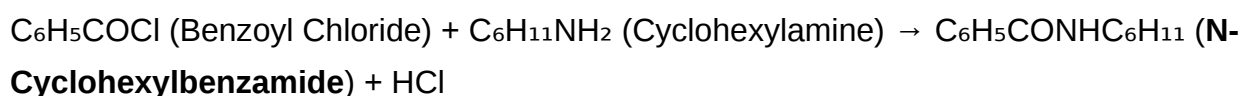
An In-depth Technical Guide to the Synthesis of **N-Cyclohexylbenzamide** from Benzoyl Chloride and Cyclohexylamine

This guide provides a comprehensive overview of the synthesis of **N-Cyclohexylbenzamide**, a valuable amide compound in organic synthesis and pharmaceutical research. The primary method detailed is the acylation of cyclohexylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The synthesis involves the nucleophilic acyl substitution reaction between cyclohexylamine and benzoyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide, **N-Cyclohexylbenzamide**, and eliminates hydrochloric acid (HCl) as a byproduct.^[1] A base is typically added to neutralize the HCl, driving the reaction to completion.^{[2][3]}

Chemical Equation:



Experimental Protocol

The following protocol is a detailed methodology for the synthesis, workup, and purification of **N-Cyclohexylbenzamide**.

2.1 Materials and Reagents

- Cyclohexylamine ($\text{C}_6\text{H}_{11}\text{NH}_2$)
- Benzoyl chloride ($\text{C}_6\text{H}_5\text{COCl}$)
- Benzene (or a suitable alternative solvent like Dichloromethane)
- Pyridine (or another suitable base like triethylamine or excess cyclohexylamine)
- Methanol
- Ethanol
- Distilled water

2.2 Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Beakers and graduated cylinders
- Apparatus for recrystallization

2.3 Synthesis Procedure^[4]

- **Reaction Setup:** In a round-bottom flask, dissolve 18 g of cyclohexylamine in 150 ml of benzene.
- **Addition of Benzoyl Chloride:** Cool the flask in an ice bath to maintain a low temperature. While stirring vigorously, slowly add 20 g of benzoyl chloride to the solution dropwise from a dropping funnel. The temperature should be maintained below 40°C throughout the addition. The formation of a white precipitate will be observed.
- **Reaction Time:** After the addition is complete, continue to stir the mixture for one hour at room temperature to ensure the reaction goes to completion.
- **Neutralization:** Make the reaction mixture alkaline by adding pyridine. This step neutralizes the hydrochloric acid byproduct.
- **Isolation of Crude Product:** Collect the solid crude product by vacuum filtration using a Büchner funnel.

2.4 Purification^[4]

- **Recrystallization:** Transfer the crude solid to a clean flask. Recrystallize the product from a 1:1 (v/v) mixture of methanol and ethanol. Dissolve the crude product in a minimum amount of the hot solvent mixture.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. White, needle-like crystals of **N-Cyclohexylbenzamide** should form.
- **Final Filtration and Drying:** Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry completely.

Data Presentation

The following tables summarize the key quantitative and physical data for the reactants and the final product.

Table 1: Reactant and Product Properties

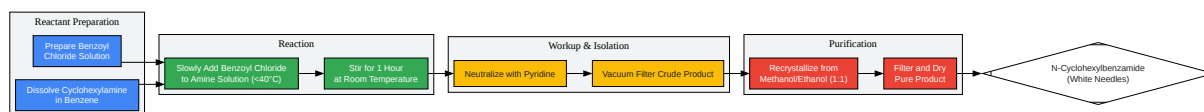
Compound	Molecular Formula	Molar Mass (g/mol)	Appearance
Cyclohexylamine	C ₆ H ₁₃ N	99.17	Liquid
Benzoyl Chloride	C ₇ H ₅ ClO	140.57	Liquid
N-Cyclohexylbenzamide	C ₁₃ H ₁₇ NO	203.28	White to off-white solid[5]

Table 2: Experimental Data and Results

Parameter	Value	Reference
Mass of Cyclohexylamine	18 g	[4]
Mass of Benzoyl Chloride	20 g	[4]
Crude Melting Point	142-144 °C	[4]
Recrystallized Melting Point	144-145 °C	[4]
Reported Melting Point	143-144 °C	[6]
Yield	84%	[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **N-Cyclohexylbenzamide**.



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Caption: Workflow for the synthesis of **N-Cyclohexylbenzamide**.

Safety and Handling

- Benzoyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Cyclohexylamine is corrosive and flammable. Avoid inhalation and skin contact.
- Benzene is a known carcinogen and is highly flammable. Safer solvent alternatives such as dichloromethane or toluene should be considered.
- The reaction is exothermic. Slow, controlled addition of benzoyl chloride and external cooling are crucial to prevent the reaction from becoming too vigorous.

Characterization

The identity and purity of the synthesized **N-Cyclohexylbenzamide** can be confirmed using several analytical techniques:

- Melting Point: A sharp melting point range close to the literature value (144-145°C) indicates high purity.[4]
- Spectroscopy: Techniques such as ^1H NMR, ^{13}C NMR, and Infrared (IR) spectroscopy can be used to confirm the molecular structure of the final product.
- Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product.[2]

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